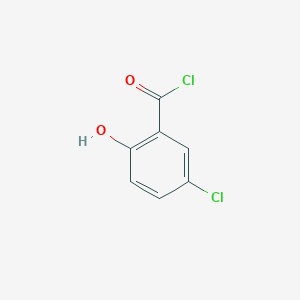

5-Chloro-2-hydroxybenzoyl chloride

Description

5-Chloro-2-hydroxybenzoyl chloride (CAS: 15216-81-6; molecular formula: C₇H₄Cl₂O₂; molecular weight: 191.01 g/mol) is a reactive acyl chloride derivative of 5-chloro-2-hydroxybenzoic acid (CAS: 321-14-2) . It is synthesized by treating 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) in dichloromethane, yielding the acid chloride after 12 hours at 50°C . This compound is highly reactive due to the electron-withdrawing chlorine atom and hydroxyl group, making it a key intermediate in organic synthesis, particularly in amide coupling reactions for pharmaceuticals like niclosamide analogues and IMD-0354 (an anticancer agent) .

Its crystal structure and intermolecular interactions (e.g., hydrogen bonds and π-π stacking) have been studied, highlighting its role in stabilizing molecular conformations in solid-state applications .

Properties

IUPAC Name |

5-chloro-2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJQJRZYOVMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511797 | |

| Record name | 5-Chloro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15216-81-6 | |

| Record name | 5-Chloro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-hydroxybenzoyl chloride can be synthesized from 5-chloro-2-hydroxybenzoic acid. The typical method involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a solvent like toluene or dichloromethane. The reaction is usually carried out under reflux conditions at temperatures ranging from 70°C to 110°C .

Example Reaction: [ \text{5-Chloro-2-hydroxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{5-Chloro-2-hydroxybenzoyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods

In industrial settings, the production of 5-chloro-2-hydroxybenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-hydroxybenzoic acid.

Reduction: It can be reduced to 5-chloro-2-hydroxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

5-Chloro-2-hydroxybenzoic acid: Formed by hydrolysis.

5-Chloro-2-hydroxybenzyl alcohol: Formed by reduction

Scientific Research Applications

5-Chloro-2-hydroxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and antimicrobial agents.

Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.

Material Science: It is used in the preparation of polymers and resins with specific properties.

Biological Research: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 5-chloro-2-hydroxybenzoyl chloride can be contextualized by comparing it to structurally related benzoyl chlorides:

Key Findings:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, making the acyl chloride more reactive toward nucleophilic attack. For example, 5-chloro-2-hydroxybenzoyl chloride reacts efficiently with anilines to form amides .

- Alkoxy substituents (e.g., -O-benzyl groups) introduce steric hindrance and reduce reactivity, as seen in 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride .

Physical Properties :

- Higher molecular weights correlate with bulkier substituents (e.g., 333.57 g/mol for the 2-chloro-6-fluorobenzyl derivative) .

- Hydroxyl groups enable hydrogen bonding, influencing solubility and crystallinity, as observed in the parent compound’s crystal structure .

Biological and Industrial Applications :

- The parent compound is pivotal in synthesizing antiparasitic (niclosamide) and anticancer (IMD-0354) agents .

- Derivatives with fluorinated or methylated benzyl groups are explored in agrochemicals and polymers due to tailored stability and lipophilicity .

Safety Considerations: Acyl chlorides are generally corrosive and moisture-sensitive.

Biological Activity

5-Chloro-2-hydroxybenzoyl chloride (C7H4Cl2O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, efficacy against different pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

5-Chloro-2-hydroxybenzoyl chloride features a chlorinated aromatic ring with a hydroxyl group and an acyl chloride functional group. The combination of these functionalities allows for diverse interactions within biological systems, making it a candidate for further exploration in medicinal chemistry.

The biological activity of 5-Chloro-2-hydroxybenzoyl chloride can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thus exerting anti-inflammatory effects. Additionally, its chlorinated structure may enhance its antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.

Antimicrobial Activity

Recent studies have indicated that 5-Chloro-2-hydroxybenzoyl chloride exhibits significant antimicrobial activity against various pathogens. For instance:

- Efficacy Against Bacteria : The compound has shown promising results against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. In vitro assays demonstrated that it could synergize with colistin, a last-resort antibiotic, significantly reducing the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .

- Antifungal Properties : Preliminary investigations suggest that 5-Chloro-2-hydroxybenzoyl chloride may also possess antifungal properties, although more research is needed to fully elucidate its spectrum of activity against fungal pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-Chloro-2-hydroxybenzoyl chloride has been studied for its anti-inflammatory potential. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 5-Chloro-2-hydroxybenzoyl chloride. In studies involving ovarian cancer cell lines (OVCAR-3 and COV362), the compound exhibited lower cytotoxicity compared to traditional chemotherapeutics like niclosamide. This suggests that it may have a favorable safety profile while retaining therapeutic efficacy .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.